molecular formula C7H9N3S B1418877 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine CAS No. 518064-25-0

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine

Cat. No.: B1418877
CAS No.: 518064-25-0
M. Wt: 167.23 g/mol
InChI Key: KSLLZRAYBKILAG-UHFFFAOYSA-N
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Description

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine is a heterocyclic compound with a molecular formula of C7H9N3S. This compound is characterized by the presence of an imidazo-thiazole ring system, which is known for its diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-bromoacetophenone, followed by cyclization to form the imidazo-thiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • (2-Methylimidazo[2,1-B][1,3,4]thiadiazol-6-YL)methanamine
  • (3-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine

Comparison: 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine is unique due to its specific imidazo-thiazole structure, which imparts distinct biological activities compared to its analogs. For instance, the presence of the thiazole ring enhances its antimicrobial properties, making it more effective in certain applications .

Biological Activity

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine is a compound that belongs to the class of imidazo-thiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12N4S\text{C}_{10}\text{H}_{12}\text{N}_4\text{S}

This structure features a thiazole ring fused with an imidazole moiety, contributing to its unique biological properties.

Biological Activity Overview

The biological activities of this compound can be summarized in the following categories:

Antibacterial Activity

Research has demonstrated that imidazo-thiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives possess moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 1-4 µg/mL against resistant bacterial strains .

Anticancer Activity

The anticancer potential of imidazo-thiazole derivatives has been extensively studied. The compound has shown promising results in various cancer cell lines. For example:

  • Cytotoxicity : Certain derivatives have demonstrated IC50 values below those of standard chemotherapeutics like doxorubicin. This indicates a potent cytotoxic effect against cancer cells .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through interactions with specific proteins involved in cell survival pathways .

Other Biological Activities

In addition to antibacterial and anticancer properties, compounds in this class have also shown:

  • Antifungal Activity : Some derivatives have been tested against fungal strains and displayed notable antifungal effects.
  • Anticonvulsant Properties : Certain thiazole-based compounds have exhibited anticonvulsant activity in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key points include:

  • Substitution Patterns : The presence of electron-donating groups enhances the activity against various pathogens and cancer cells.
  • Ring Fusion : The unique fusion of thiazole and imidazole rings is crucial for the observed biological effects.

Case Studies

Several studies highlight the effectiveness of imidazo-thiazole derivatives:

StudyFindings
Synthesized compounds with MICs ranging from 1-4 µg/mL against drug-resistant bacteria.
Demonstrated significant cytotoxicity in cancer cell lines with IC50 values lower than doxorubicin.
Reviewed various imidazo-thiazole derivatives showcasing antimicrobial and anticancer activities.

Properties

IUPAC Name

(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-3-10-4-6(2-8)9-7(10)11-5/h3-4H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLLZRAYBKILAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672511
Record name 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518064-25-0
Record name 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine
Reactant of Route 2
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine
Reactant of Route 3
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine
Reactant of Route 4
Reactant of Route 4
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine
Reactant of Route 5
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine
Reactant of Route 6
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine

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